
N-Desmethyl Almotriptan
Übersicht
Beschreibung
N-Desmethyl Almotriptan is a serotonin receptor agonist with the molecular formula C16H23N3O2S. It is primarily used in the treatment of migraines due to its ability to bind to serotonin receptors, leading to cranial blood vessel constriction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Almotriptan involves several steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Almotriptan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
N-Desmethyl Almotriptan is recognized for its potent agonistic activity at serotonin 5-HT1B and 5-HT1D receptors, similar to its parent compound, Almotriptan. Its pharmacokinetic profile indicates a notable bioavailability and a rapid onset of action, making it an effective candidate for migraine therapy.
Key Characteristics:
- Bioavailability: Approximately 70% for Almotriptan, with this compound contributing to its overall efficacy .
- Potency: The metabolite exhibits 2 to 6 times the potency of Almotriptan at serotonin receptors, enhancing its therapeutic effect in migraine relief .
Migraine Treatment
This compound plays a crucial role in the pharmacodynamics of Almotriptan. Clinical studies have demonstrated that Almotriptan effectively alleviates migraine symptoms, including nausea, vomiting, and sensitivity to light and sound. The presence of this compound in circulation contributes significantly to these therapeutic outcomes.
Clinical Findings:
- A study involving 668 patients showed that both doses of Almotriptan (12.5 mg and 25 mg) were effective in reducing migraine pain within two hours post-administration, with this compound being a key active metabolite .
- The efficacy of this compound is comparable to other triptans like Sumatriptan, reinforcing its value in clinical practice .
Pharmacokinetic Studies
Research into the pharmacokinetics of this compound is vital for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies utilizing advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed to quantify this metabolite in biological samples.
Table: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1.5 - 2 hours post-dose |
Half-life | Approximately 3 - 4 hours |
Bioavailability | ~70% |
Metabolic Pathways | CYP450-mediated oxidation |
Patient Satisfaction and Efficacy
A comprehensive study evaluated patient satisfaction with Almotriptan therapy among 1,173 participants. Results indicated high satisfaction rates due to the rapid onset of action and effectiveness in relieving migraine symptoms attributed largely to the action of this compound .
Wirkmechanismus
N-Desmethyl Almotriptan exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also affects the redistribution of blood flow, increasing cerebral blood flow while reducing extracerebral cranial vessel flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Frovatriptan
- Eletriptan
Uniqueness
Compared to other triptans, N-Desmethyl Almotriptan has a unique pharmacokinetic profile, including its bioavailability and half-life. These properties influence its effectiveness and tolerability, making it a preferred choice for certain patient populations .
Biologische Aktivität
N-Desmethyl Almotriptan is a significant active metabolite of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used primarily for the acute treatment of migraines. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and side effect profile.
This compound, like its parent compound Almotriptan, exerts its effects by selectively agonizing the serotonin receptors 5-HT1B and 5-HT1D. These receptors are predominantly located in cranial blood vessels and trigeminal nerve terminals, respectively. The activation of these receptors leads to:
- Vasoconstriction : This counteracts neurogenic vasodilation associated with migraine headaches.
- Inhibition of Neurogenic Inflammation : By blocking the release of pro-inflammatory neuropeptides, this compound helps reduce headache symptoms and associated conditions such as nausea and vomiting .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Below is a summary table comparing key pharmacokinetic parameters.
Parameter | Value |
---|---|
T max (h) | 1.5–2.0 |
Half-life (h) | 3–5 |
Bioavailability (%) | Approximately 70 |
Volume of Distribution (L) | 195 |
Metabolism | MAO-A, CYP450 (3A4, 2D6) |
Elimination Route | Renal (75%), Fecal (12%) |
CNS Side Effects (%) | -1.5 |
The bioavailability of this compound is notably high compared to other triptans, which enhances its therapeutic effectiveness .
Efficacy in Clinical Studies
Clinical studies have demonstrated that this compound retains significant efficacy in treating migraine attacks. For instance:
- In a randomized controlled trial comparing Almotriptan with Sumatriptan, both doses of Almotriptan (12.5 mg and 25 mg) resulted in higher rates of pain relief at two hours post-administration compared to placebo .
- The percentage of patients achieving complete pain relief was significantly greater with Almotriptan than with placebo, indicating robust efficacy in acute migraine management .
Safety Profile
The safety profile of this compound is generally favorable:
- The incidence of central nervous system (CNS) side effects is low, with reported rates around -1.5%, which is significantly lower than some other triptans like Zolmitriptan and Rizatriptan .
- Adverse effects are typically mild and transient, reinforcing the compound's suitability for acute migraine treatment .
Case Studies
Several case studies have highlighted the effectiveness and safety of this compound:
- Case Study on Efficacy : A patient treated with Almotriptan reported significant reduction in headache severity within 90 minutes post-administration, with no notable side effects.
- Long-term Safety Assessment : In a cohort study involving chronic migraine sufferers, long-term use of Almotriptan (and by extension its metabolite) showed consistent efficacy without an increase in adverse events over time.
Eigenschaften
IUPAC Name |
N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747543 | |
Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-12-3 | |
Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyl almotriptan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-desmethylalmotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.